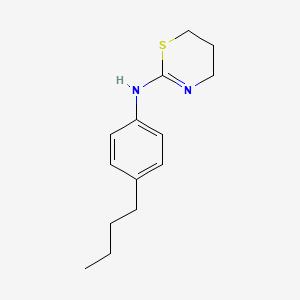

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazine derivative characterized by a 4-butylphenyl substituent attached to the 2-amine position of a partially saturated 1,3-thiazine ring. The butyl chain likely enhances lipophilicity compared to shorter alkyl or aryloxy substituents, influencing solubility and bioavailability .

Properties

IUPAC Name |

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-2-3-5-12-6-8-13(9-7-12)16-14-15-10-4-11-17-14/h6-9H,2-5,10-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOMUSMGYFLSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NCCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323377 | |

| Record name | N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

102389-13-9 | |

| Record name | N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 4-butylaniline with a thiazine precursor under specific conditions. One common method includes the use of a condensation reaction where 4-butylaniline is reacted with a thiazine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine, altering its chemical properties.

Substitution: The aromatic ring of the butylphenyl group can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazines, tetrahydrothiazines, and various substituted derivatives of the butylphenyl group.

Scientific Research Applications

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazine derivatives have shown efficacy.

Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

Comparison :

- The target compound’s synthesis would likely follow analogous deprotection or coupling steps, but the bulky butylphenyl group may necessitate optimized conditions to improve yields.

Key Differences :

- Target vs. Xylazine: The butylphenyl group in the target compound lacks the 2,6-dimethyl substitution critical for xylazine’s α2-adrenergic activity.

- Fluorinated Derivatives : Compounds like 6o exhibit enhanced enzyme inhibition (BACE1 IC50 in nM range) due to fluorine’s electronegativity and van der Waals interactions .

Biological Activity

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds based on diverse research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a thiazine ring fused with a butylphenyl group. The synthesis typically involves the reaction of 4-butylaniline with a thiazine precursor under controlled conditions to ensure high yield and purity. Common methods include condensation reactions in the presence of catalysts and solvents, followed by purification techniques to isolate the compound effectively.

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazine derivatives have been shown to inhibit various bacterial strains and fungi, suggesting that this compound may also possess similar activities .

2.2 Anticancer Activity

Studies have demonstrated that thiazine derivatives can inhibit cancer cell proliferation. In vitro assays have revealed that modifications in the thiazine structure can enhance antiproliferative effects against several cancer cell lines. The mechanism often involves the inhibition of topoisomerase IIα, a crucial enzyme in DNA replication and repair .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of topoisomerase IIα |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to active sites on these proteins, thereby altering their function. For example, its anticancer effects may be attributed to its ability to intercalate DNA and inhibit topoisomerase activity .

4. Case Studies

Several studies have focused on the biological evaluation of compounds within the thiazine class:

- Study A : A recent investigation into a series of thiazine derivatives demonstrated that modifications on the aromatic ring significantly enhanced their anticancer properties against colorectal cancer cells. The study utilized molecular docking techniques to elucidate the binding interactions between the compounds and topoisomerase IIα .

- Study B : Another study explored the antimicrobial efficacy of various thiazine derivatives against resistant bacterial strains. Results indicated that certain structural features contributed positively to their antimicrobial potency .

5. Comparison with Similar Compounds

This compound can be compared with other thiazine derivatives to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-iodo-1,3-diphenylbutyl) acrylamide | Contains iodine; alters reactivity | Stronger anticancer effects |

| N,N’-Bis(4-butylphenyl)oxalamide | Different functional group | Moderate antimicrobial activity |

Q & A

Basic: What are the common synthetic routes for N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis of this compound can be adapted from methodologies used for structurally similar thiazinamine derivatives. Key steps include:

- Cyclocondensation : Reacting 4-butylphenylthiourea with α,β-unsaturated carbonyl compounds (e.g., acryloyl chloride) under reflux in anhydrous toluene, catalyzed by p-toluenesulfonic acid .

- Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.

- Yield Optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 thiourea to carbonyl compound) to reduce byproducts.

Basic: Which spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., dihydrothiazine ring protons at δ 2.8–3.5 ppm) and aryl substituent integration .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion at m/z 277.1432).

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths/angles, especially the thiazine ring conformation and butylphenyl orientation.

- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and C-S-C vibrations (670–620 cm⁻¹).

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of aryl substituent variations on the bioactivity of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with substituents differing in electronic (e.g., electron-withdrawing Cl, electron-donating OCH₃) and steric (e.g., methyl vs. butyl groups) properties .

- Bioactivity Assays :

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses relative to Xylazine’s α2-adrenoceptor interactions .

Advanced: What methodological considerations are essential when adapting receptor binding assays (e.g., α2-adrenoceptor agonism) from structurally related compounds like Xylazine to this compound?

Methodological Answer:

- Receptor Subtype Selectivity : Test all four α2-adrenoceptor subtypes (A, B, C, D) using transfected cell lines, as substituents may alter selectivity profiles (e.g., Xylazine’s Ki = 68.2 nM for α2 ).

- Buffer Conditions : Optimize pH (7.4) and ion composition (Mg²⁺ for G-protein coupling) to match physiological conditions.

- Controls : Include Xylazine as a positive control and atipamezole (α2 antagonist) to validate assay specificity .

- Data Normalization : Express results as % inhibition relative to baseline (vehicle) and maximal agonist response.

Basic: What analytical techniques (e.g., LC-MS, GC-NPD) are validated for quantifying this compound in biological matrices, and what are their detection limits?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Detection limits: LOD = 0.1 ng/mL, LOQ = 0.3 ng/mL .

- GC-NPD : Derivatize with BSTFA for volatility; optimize oven temperature (250°C) for peak resolution. LOQ = 5 ng/mL in plasma .

- Sample Preparation : Solid-phase extraction (SPE, C18 cartridges) for plasma/brain homogenates to reduce matrix effects.

Advanced: How can computational chemistry approaches (e.g., molecular docking, QSAR) be employed to predict the pharmacokinetic properties and target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite to dock into α2-adrenoceptor (PDB: 6PRZ). Focus on hydrophobic interactions with the butylphenyl group and hydrogen bonds with Thr194 .

- QSAR Modeling : Train models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and CNS penetration.

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate blood-brain barrier permeability (e.g., compared to Xylazine’s CNS effects ).

Advanced: What experimental strategies are recommended for resolving contradictions in bioactivity data between this compound and its structural analogs observed across different assay systems?

Methodological Answer:

- Assay Standardization : Replicate studies in parallel using identical cell lines (e.g., HEK-293 vs. CHO) and assay buffers to isolate system-specific effects .

- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism .

- Orthogonal Assays : Combine functional (e.g., cAMP) and binding assays to confirm target engagement.

- Structural Analysis : Compare X-ray/NMR structures to identify conformational differences affecting receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.